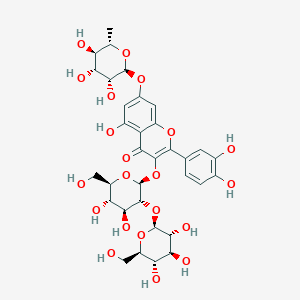

quercetin 3-O-sophoroside-7-O-rhamnoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quercetin 3-O-sophoroside-7-O-rhamnoside is a flavonoid compound found in sea buckthorn berries. It belongs to the class of flavonoids, which are known for their antioxidant, anti-inflammatory, and anti-cancer properties . The compound consists of quercetin, a well-known flavonoid, attached to sophorose and rhamnose sugar groups .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of quercetin 3-O-sophoroside-7-O-rhamnoside is primarily achieved through natural plant extraction. Common sources include citrus fruits, apples, tea, and onions . The extraction process involves isolating, purifying, and structurally identifying the compound from these natural sources .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. the extraction and purification processes used in laboratory settings can be scaled up for industrial applications. These methods typically involve high-performance liquid chromatography (HPLC) and other advanced separation techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Quercetin 3-O-sophoroside-7-O-rhamnoside undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce quercetin derivatives with enhanced antioxidant properties, while reduction reactions may yield simpler flavonoid structures .

Applications De Recherche Scientifique

Quercetin 3-O-sophoroside-7-O-rhamnoside has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying flavonoid structures and reactions . In biology, it is investigated for its antioxidant and anti-inflammatory effects, which are beneficial in treating various diseases . In medicine, the compound is explored for its potential in cancer therapy and cardiovascular disease prevention . Additionally, it has industrial applications in the development of health supplements and functional foods .

Mécanisme D'action

The mechanism of action of quercetin 3-O-sophoroside-7-O-rhamnoside involves its ability to scavenge free radicals and inhibit oxidative stress . The compound interacts with molecular targets such as enzymes and signaling pathways involved in inflammation and cell proliferation . By modulating these pathways, this compound exerts its antioxidant and anti-inflammatory effects, contributing to its therapeutic potential .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to quercetin 3-O-sophoroside-7-O-rhamnoside include other quercetin glycosides such as quercetin 3-O-glucoside and quercetin 3-O-rutinoside . These compounds share similar structures but differ in the types and positions of sugar groups attached to the quercetin molecule.

Uniqueness: This compound is unique due to its specific sugar groups, sophorose and rhamnose, which contribute to its distinct biological activities . The combination of these sugars enhances the compound’s solubility and bioavailability, making it more effective in various applications compared to other quercetin glycosides .

Activité Biologique

Quercetin 3-O-sophoroside-7-O-rhamnoside (Q3OSR) is a glycosylated flavonoid derived from quercetin, known for its diverse biological activities. This article explores the compound's biological properties, including its antioxidant, anti-inflammatory, and anticancer effects, supported by various research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C33H40O21 and is characterized by two sugar moieties attached to the quercetin backbone. The presence of these glycosyl groups enhances its solubility and bioavailability compared to its aglycone form, quercetin .

Antioxidant Activity

Mechanisms of Action

Research indicates that Q3OSR exhibits potent antioxidant properties. It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). A study demonstrated that treatment with Q3OSR significantly decreased reactive oxygen species (ROS) levels in model organisms, leading to improved survival rates under oxidative stress conditions .

Case Study: C. elegans Model

In a study using Caenorhabditis elegans, Q3OSR treatment resulted in a notable reduction in ROS levels by up to 49.62% at high concentrations. Additionally, it increased the nuclear localization of DAF-16, a transcription factor associated with stress resistance, suggesting that Q3OSR may enhance cellular defense mechanisms against oxidative damage .

Anti-inflammatory Effects

Q3OSR has been shown to modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation. This action is particularly relevant in conditions such as arthritis and cardiovascular diseases.

Research Findings

A study reported that Q3OSR significantly reduced inflammation markers in human polymorphonuclear leukocytes (PMNs), indicating its potential for therapeutic applications in inflammatory diseases .

Anticancer Properties

The anticancer potential of Q3OSR has garnered attention due to its ability to induce apoptosis in cancer cells while sparing normal cells. Various studies have explored its effects on different cancer cell lines.

Table: Anticancer Activity of Q3OSR

| Cancer Cell Line | Concentration (mg/mL) | Viability Reduction (%) | Mechanism |

|---|---|---|---|

| HL-60 | 5 | ~30 | Apoptosis induction |

| MCF-7 | 2.5 | ~40 | Cell cycle arrest |

| A549 | 1.25 | ~25 | ROS generation |

In these studies, Q3OSR demonstrated selective cytotoxicity towards cancer cells, highlighting its potential as an adjunct therapy in cancer treatment .

Propriétés

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O21/c1-9-19(39)23(43)26(46)31(48-9)49-11-5-14(38)18-15(6-11)50-28(10-2-3-12(36)13(37)4-10)29(22(18)42)53-33-30(25(45)21(41)17(8-35)52-33)54-32-27(47)24(44)20(40)16(7-34)51-32/h2-6,9,16-17,19-21,23-27,30-41,43-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31-,32-,33-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXLTZYEJPQCKD-SBQRELSASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O21 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

772.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.